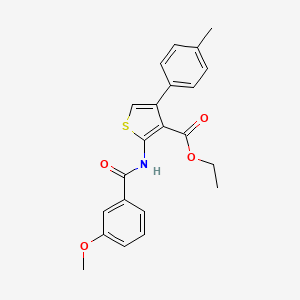

Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-10-8-14(2)9-11-15)13-28-21(19)23-20(24)16-6-5-7-17(12-16)26-3/h5-13H,4H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDHVIKIGXNSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Amidation Reaction: The methoxybenzamido group is introduced through an amidation reaction, where 3-methoxybenzoic acid reacts with the amine group on the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(3-chlorobenzamido)-4-(p-tolyl)thiophene-3-carboxylate

- Ethyl 2-(3-nitrobenzamido)-4-(p-tolyl)thiophene-3-carboxylate

- Ethyl 2-(3-hydroxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate is unique due to the presence of the methoxybenzamido group, which can impart different chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which have been investigated for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections will detail its biological activity, supported by research findings and data tables.

Anticancer Properties

Thiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial in cancer cell division. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.283 | Inhibition of tubulin polymerization |

| Compound B | A549 (Lung Cancer) | 1.48 | Apoptosis induction via Bcl-2 downregulation |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has also been a focus of research. Compounds in this category have been reported to inhibit the release of pro-inflammatory cytokines and reduce microglial activation in neuroinflammatory models. This suggests that this compound may exert similar effects.

Case Study: Inhibition of TNF-α Release

In a study examining the effects of thiophene derivatives on LPS-induced TNF-α release in mice, compounds showed up to 97.7% inhibition at specific concentrations. This highlights the potential for this compound to be effective in inflammatory conditions .

The mechanism by which thiophene derivatives exert their biological effects often involves interaction with key cellular pathways. For example, docking studies have suggested that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Q & A

What are the common synthetic routes for Ethyl 2-(3-methoxybenzamido)-4-(p-tolyl)thiophene-3-carboxylate?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions. A core strategy is the Gewald reaction , which constructs the thiophene ring by reacting ethyl cyanoacetate with ketones or aldehydes in the presence of sulfur . Subsequent functionalization steps introduce the 3-methoxybenzamido and p-tolyl groups. For example:

- Step 1: Thiophene core formation via the Gewald reaction, using acetoacetanilide derivatives and sulfur.

- Step 2: Amidation at the 2-position using 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Step 3: Introduction of the p-tolyl group via Suzuki coupling or Friedel-Crafts alkylation, depending on precursor availability .

Reaction progress should be monitored using thin-layer chromatography (TLC) .

How can researchers optimize reaction conditions to improve the yield of the target compound?

Level: Advanced

Answer:

Optimization requires systematic variation of parameters:

- Catalysts: Triethylamine (TEA) or DMAP can enhance amidation efficiency .

- Solvents: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature: Controlled heating (60–80°C) accelerates ring closure in the Gewald reaction, while lower temperatures (0–5°C) minimize side reactions during amidation .

- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol can isolate high-purity product .

Design of Experiments (DoE) software is recommended for multivariate analysis .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., methoxybenzamido protons at δ 7.4–8.1 ppm, p-tolyl methyl at δ 2.3 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z ~440) and fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .

- X-ray Crystallography: Resolves absolute configuration and crystal packing, using SHELXL for refinement .

How can X-ray crystallography resolve structural ambiguities in this compound?

Level: Advanced

Answer:

X-ray crystallography provides atomic-level resolution:

- Data Collection: High-resolution (<1.0 Å) data at synchrotron facilities reduces thermal motion artifacts.

- Structure Solution: SHELXD or SHELXS generates initial phases, while SHELXL refines positional and displacement parameters .

- Validation: Check for R-factors (<5%), electron density maps (e.g., omit maps for ambiguous regions), and hydrogen bonding networks .

For example, crystallography can distinguish between regioisomers of the p-tolyl group by analyzing dihedral angles .

How should researchers analyze contradictory data regarding the compound’s biological activity?

Level: Advanced

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Verification: Use HPLC (≥95% purity) to exclude degradation products .

- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., IC values in enzyme inhibition assays) .

- Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Meta-Analysis: Compare data across studies with standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

What are the potential biological applications of this compound?

Level: Basic

Answer:

Preliminary studies on analogous thiophene derivatives suggest:

- Anticancer Activity: Tubulin polymerization inhibition (IC ~1–10 µM) via binding to the colchicine site .

- Antimicrobial Effects: Gram-positive bacterial growth inhibition (MIC ~8–32 µg/mL) .

- Enzyme Inhibition: COX-2 or kinase inhibition (e.g., EGFR at IC ~50 nM) .

Biological screening should follow NIH/WHO guidelines for reproducibility .

What strategies can be used to study structure-activity relationships (SAR) for this compound?

Level: Advanced

Answer:

SAR studies require systematic structural modifications:

- Functional Group Variation: Replace the 3-methoxy group with halogens or nitro groups to assess electronic effects .

- Scaffold Hybridization: Fuse the thiophene core with pyridazine or indole rings to enhance binding affinity .

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

- In Vivo Testing: Evaluate pharmacokinetics (e.g., logP ~3.5) in rodent models to optimize bioavailability .

What purification methods are effective for this compound?

Level: Basic

Answer:

Effective purification strategies include:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (30:70 to 70:30 gradient) to separate polar byproducts .

- Recrystallization: Ethanol or methanol at low temperatures (4°C) yields high-purity crystals .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs .

Monitor purity via H NMR (integration of impurity peaks <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.